N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields of science and industry.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(12(13)14)7(4-5-10-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
QWZOMEBUNFPKRC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . This intermediate can be further modified to introduce the cyclopropoxy and methanesulfonamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. For example, the nitration of pyridine N-oxide followed by reduction can be performed in a continuous flow system to minimize the accumulation of potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reagents like sodium sulfide in aqueous media.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Reagents like HNO3 and H2SO4 are commonly used.
Reduction: Sodium sulfide in aqueous media or catalytic hydrogenation with Pd/C can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-ylamino)phenol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitropyridin-2-yl)methanesulfonamide
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Uniqueness
N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridine derivatives and can lead to different applications and properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
